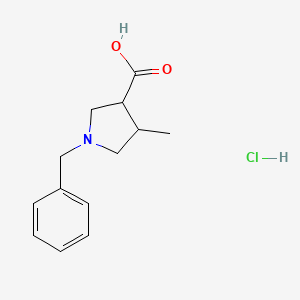

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIYAFDIBZOKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 4-methylpyrrolidine-3-carboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride has the following chemical properties:

- Molecular Formula : C₁₃H₁₈ClN₁O₂

- Molecular Weight : 255.74 g/mol

- Structure : The compound features a pyrrolidine ring with a benzyl group and a carboxylic acid functional group, contributing to its biological activity and interactions.

Pharmaceutical Development

Therapeutic Potential

The compound is being explored for its therapeutic potential due to its structural characteristics. Notable applications include:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial activity.

- Neuroactive Effects : The pyrrolidine structure implies possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Anti-inflammatory Activity : The carboxylic acid moiety could contribute to anti-inflammatory effects, making it a candidate for conditions like arthritis and other inflammatory diseases.

Chemical Biology Applications

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Techniques employed include:

- Molecular Docking Studies : These studies help predict how the compound interacts with specific receptors or enzymes, elucidating its mechanism of action.

- In vitro Assays : Biological assays are conducted to evaluate the compound's effects on cell lines or isolated tissues, providing insights into its pharmacodynamics and potential side effects.

Data Table: Summary of Research Findings

| Application Area | Description | References |

|---|---|---|

| Antimicrobial Activity | Potential effectiveness against various pathogens. | |

| Neuroactive Effects | Possible interactions with neurotransmitter systems for neurological benefits. | |

| Anti-inflammatory Activity | May reduce inflammation in conditions like arthritis. | |

| Binding Affinity Studies | Evaluated through molecular docking and in vitro assays. |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of pyrrolidine derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibitory effects, supporting its potential use as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research investigating the neuroactive effects of similar compounds found that derivatives exhibited modulation of neurotransmitter release. This suggests that this compound could influence neurological pathways, warranting further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The following table compares 1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride with structurally similar pyrrolidine derivatives and hydrochlorides:

Key Observations:

- Substituent Impact : The benzyl and methyl groups in the target compound enhance lipophilicity compared to the benzodioxol-containing analogues, which may improve blood-brain barrier penetration .

- Purity and Availability : The target compound’s 95% purity contrasts with the >99% purity of the benzodioxol-trifluoromethyl derivative, suggesting differences in synthesis complexity or purification requirements .

- Commercial Status : The discontinued status of the (3S,4S)-isomer highlights the importance of stereochemistry in pharmaceutical applications .

Functional Analogues (Hydrochloride Salts)

Hydrochloride salts are common in pharmaceuticals due to improved solubility and stability. The table below compares the target compound with other bioactive hydrochlorides:

*Estimated based on molecular formula C₂₀H₂₀ClNO₄.

Key Observations:

- Biological Activity : Unlike Jatrorrhizine (antidiabetic) or Butenafine (antiviral), the target compound lacks direct reported bioactivity, emphasizing its role as a synthetic intermediate .

- Acid Stability : Nicardipine hydrochloride’s acid stability testing (Figure 10 in ) suggests that hydrochloride salts of heterocycles generally exhibit favorable stability, a trait likely shared by the target compound.

Research Findings and Implications

Biological Activity

1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, specifically in its (3S,4S) configuration, is a chiral compound notable for its potential biological activities. This compound features a pyrrolidine structure with a benzyl group and a carboxylic acid functional group, which are crucial for its interactions with biological systems. The hydrochloride form enhances its solubility, making it suitable for various biological studies.

The molecular formula of this compound is , and it has a molecular weight of approximately 270.74 g/mol. The compound's structure allows for various chemical reactions typical of carboxylic acids and amines, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial activity.

- Neuroactive Effects : The pyrrolidine ring structure indicates potential interactions with neurotransmitter systems, which could lead to neuroactive effects.

- Anti-inflammatory Activity : The presence of the carboxylic acid moiety may contribute to anti-inflammatory effects, as observed in related compounds.

The mechanism of action for this compound involves binding to specific biological targets. Interaction studies have demonstrated its binding affinity to neurotransmitter receptors and enzymes, which is crucial for elucidating its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that the stereochemistry at the 3 and 4 positions of the pyrrolidine ring significantly influences the compound's biological activity. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3S)-N-benzyl-2-methylpyrrolidine | Similar pyrrolidine structure | Different stereochemistry affecting activity |

| (R)-Phenylalanine | Contains an amino acid structure | Directly involved in protein synthesis |

| 1-Boc-4-methylpyrrolidine | Protective group on nitrogen | Enhances stability during synthesis |

This table highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study examined the antimicrobial properties of related pyrrolidine derivatives, indicating that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also demonstrate comparable effects.

- Neuropharmacological Studies : Research has shown that compounds with a pyrrolidine core can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for exploring its potential in treating neurodegenerative disorders or mood disorders.

- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that related compounds reduced pro-inflammatory cytokine production, indicating potential anti-inflammatory properties for this compound as well.

Q & A

Basic: What synthetic routes are commonly employed for 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, and how are impurities controlled during synthesis?

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example, benzylation reactions using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) are employed to introduce the benzyl group. Carboxylic acid formation may proceed via hydrolysis of ester intermediates under acidic or basic conditions, followed by hydrochlorination to yield the hydrochloride salt. Critical purification steps include recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Impurity control requires monitoring reaction intermediates via HPLC (≥98% purity standards) and optimizing reaction times to minimize byproducts like unreacted benzyl halides or ester derivatives .

Basic: What analytical methods are critical for confirming the identity and purity of this compound?

Key techniques include:

- Melting Point Analysis : Decomposition temperatures (e.g., ~170°C) are compared to literature values to confirm identity .

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), methylpyrrolidine (δ 1.2–1.5 ppm for CH₃), and carboxylic acid (δ ~170 ppm in ¹³C NMR).

- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How does the stereochemistry at the pyrrolidine ring influence the compound’s reactivity in chiral catalysis or medicinal applications?

The stereochemistry at C3 and C4 positions (e.g., 3R,4R vs. 3S,4S) significantly impacts biological activity and catalytic efficiency. For instance, (3R,4R)-configured derivatives exhibit enhanced binding to GABA receptors due to spatial compatibility with hydrophobic pockets. In catalysis, stereochemical control during synthesis (e.g., asymmetric hydrogenation) is critical for producing enantiopure intermediates. Chiral HPLC (e.g., Chiralpak AD-H column) is recommended for enantiomeric excess (ee) determination .

Advanced: What methodological strategies address contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from hygroscopicity or hydrate formation. Stability studies under varying pH (2–10) and temperature (4°C to 40°C) reveal decomposition pathways:

- Acidic Conditions : Hydrolysis of the ester group to carboxylic acid.

- Oxidative Stress : Benzyl group degradation under prolonged light exposure.

Recommendations: - Store in airtight, light-resistant containers at -20°C.

- Use freshly prepared solutions in degassed solvents for kinetic studies .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced pharmacological properties?

Density Functional Theory (DFT) optimizes substituent placement by calculating charge distribution and steric effects. For example, methyl group substitution at C4 increases lipophilicity (logP ~1.8), improving blood-brain barrier permeability. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NMDA receptors, prioritizing derivatives with lower ΔG values (<-8 kcal/mol). Validate predictions with in vitro assays (e.g., IC₅₀ measurements via fluorescence polarization) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up introduces risks of racemization, particularly during hydrochlorination. Strategies include:

- Low-Temperature Quenching : Add HCl gas at 0°C to minimize thermal degradation.

- Continuous Flow Chemistry : Enhances mixing efficiency and reduces reaction time.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time ee monitoring .

Basic: How is the hydrochloride salt form advantageous over the free base in formulation studies?

The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water vs. <5 mg/mL for free base) and bioavailability. It also enhances crystallinity, simplifying purification and characterization. Stability studies show the salt form resists oxidation better than the free base under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.